molecular formula C13H21NO B13317034 2-{1-[(2-Methylpropyl)amino]propyl}phenol

2-{1-[(2-Methylpropyl)amino]propyl}phenol

Cat. No.: B13317034
M. Wt: 207.31 g/mol
InChI Key: NSGXKMOCFZYMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(2-Methylpropyl)amino]propyl}phenol is an organic compound with the molecular formula C 13 H 21 NO and a molecular weight of 207.32 g/mol . Its Chemical Abstracts Service Registry Number is 1019531-79-3 . This reagent features a phenolic ring substituted with an alkylamine side chain, a structural motif of significant interest in medicinal and bioorganic chemistry research. While specific biological data for this exact molecule is limited in public sources, its core structure provides a valuable scaffold for scientific investigation. Phenolic compounds with nitrogen-containing side chains are prevalent in pharmaceutical research due to their diverse interactions with biological systems . For instance, structurally similar compounds, such as those featuring a 2-methylpropylimino group, have been synthesized and complexed with metals like zinc(II) to create complexes with demonstrated antibacterial and antifungal activities in vitro . Furthermore, related phenethylamine derivatives are investigated for their potential to interact with neurological targets, highlighting the relevance of this chemical class in neuropharmacology . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-[1-(2-methylpropylamino)propyl]phenol

InChI

InChI=1S/C13H21NO/c1-4-12(14-9-10(2)3)11-7-5-6-8-13(11)15/h5-8,10,12,14-15H,4,9H2,1-3H3

InChI Key

NSGXKMOCFZYMPE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1O)NCC(C)C

Origin of Product

United States

Chemical Reactivity and Derivatization of 2 1 2 Methylpropyl Amino Propyl Phenol

Oxidative Transformations of the Phenolic Moiety

The phenolic group of 2-{1-[(2-Methylpropyl)amino]propyl}phenol is susceptible to oxidation, a common reaction for phenols. This reactivity can lead to the formation of various oxidized derivatives, including quinone-like structures. The presence of the aminoalkyl side chain can influence the course of these oxidation reactions.

Investigation of Quinone and Other Oxidized Derivative Formation

The oxidation of phenolic compounds can proceed through one-electron or two-electron pathways, leading to the formation of phenoxy radicals or phenoxonium ions, respectively. In the case of this compound, the initial oxidation would likely form a phenoxy radical, which is stabilized by resonance. This radical can then undergo further reactions.

One of the primary pathways for the oxidation of phenols is the formation of quinones. For 2-substituted phenols, oxidation can lead to the formation of ortho-quinones. In the case of this compound, this would result in the formation of 2-{1-[(2-methylpropyl)amino]propyl}-1,2-benzoquinone. This transformation involves the oxidation of the hydroxyl group and the subsequent loss of two protons and two electrons from the aromatic ring.

Under certain conditions, oxidative coupling reactions can also occur, leading to the formation of dimeric or polymeric structures. wikipedia.org The phenoxy radicals generated during oxidation can couple at various positions on the aromatic ring, leading to C-C or C-O bond formation between two molecules of the parent phenol (B47542). The steric hindrance from the bulky (2-methylpropyl)amino]propyl side chain might influence the regioselectivity of such coupling reactions.

In biological systems or in the presence of specific catalysts, enzymatic oxidation can lead to more complex transformations. For instance, phenoxazinone synthase-like activity, often mimicked by copper(II) complexes, can catalyze the aerobic oxidation of 2-aminophenols to form phenoxazinone derivatives. iitkgp.ac.inrsc.org While the target molecule is not a primary aminophenol, analogous oxidative cyclization reactions involving the amino group and the oxidized phenolic ring could be envisioned under specific catalytic conditions.

The presence of the amino group can also lead to the formation of quinone imines upon oxidation. researchgate.net This would involve oxidation of both the phenolic hydroxyl group and the secondary amine, leading to a highly reactive electrophilic species.

Identification of Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents can be employed to effect the transformation of the phenolic moiety in this compound. The choice of oxidant and reaction conditions will determine the nature of the products formed.

Table 1: Potential Oxidizing Agents and Expected Products

Oxidizing AgentReaction ConditionsExpected Major Product(s)
Fremy's salt (Potassium nitrosodisulfonate)Aqueous solution, mild pH2-{1-[(2-Methylpropyl)amino]propyl}-1,2-benzoquinone
Salcomine-O₂Organic solvent (e.g., CH₂Cl₂)2-{1-[(2-Methylpropyl)amino]propyl}-1,2-benzoquinone
Tyrosinase (enzyme)Aqueous buffer, O₂2-{1-[(2-Methylpropyl)amino]propyl}-1,2-benzoquinone
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)Co-oxidant (e.g., NaOCl), biphasic systemOxidized derivatives, potential for side-chain oxidation
Metal-based oxidants (e.g., FeCl₃, MnO₂)Various solventsMixture of quinones and oxidative coupling products

Note: The outcomes in this table are predicted based on the known reactivity of similar phenolic compounds and have not been experimentally verified for this compound.

For the selective formation of the corresponding o-quinone, reagents like Fremy's salt are often effective. This radical oxidant is known for its ability to oxidize phenols to quinones under mild conditions. Similarly, oxygen in the presence of a cobalt-salen complex (salcomine) can be used for the aerobic oxidation of phenols.

Enzymatic methods, for instance using tyrosinase, can also achieve the oxidation of phenols to o-quinones with high specificity. In the context of biomimetic chemistry, copper complexes have been shown to catalyze the aerobic oxidation of 2-aminophenols, suggesting a potential route for the transformation of the target compound. iitkgp.ac.in

More aggressive oxidizing agents, such as chromic acid or potassium permanganate, could lead to the degradation of the molecule, including cleavage of the aromatic ring or oxidation of the alkyl side chain. libretexts.org The use of milder and more selective reagents is therefore crucial for the controlled synthesis of oxidized derivatives.

Reductive Modifications of the Amino Group

The secondary amine in the side chain of this compound is a key site for derivatization through reductive modifications. These reactions can be used to introduce additional alkyl or other functional groups, leading to the synthesis of secondary and tertiary amine analogues.

Synthesis of Secondary and Tertiary Amine Analogues

The secondary amine can be converted to a tertiary amine through various alkylation methods. One of the most common and effective methods is reductive amination. wikipedia.org This process involves the reaction of the secondary amine with a carbonyl compound (an aldehyde or a ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.

For example, the reaction of this compound with a simple aldehyde like formaldehyde (B43269) in the presence of a suitable reducing agent would yield the N-methylated tertiary amine derivative. The use of other aldehydes or ketones would allow for the introduction of a wide variety of substituents at the nitrogen atom.

Direct alkylation of the secondary amine with alkyl halides is another possible route to tertiary amines. researchgate.net However, this method can sometimes be complicated by the formation of quaternary ammonium (B1175870) salts as over-alkylation products. The choice of base and reaction conditions is critical to minimize this side reaction. Hünig's base (N,N-diisopropylethylamine) is often used in such alkylations to scavenge the acid produced without promoting quaternization. researchgate.net

Characterization of Reducing Agents and Reaction Parameters

The success of reductive amination reactions depends on the choice of the reducing agent and the optimization of reaction parameters such as solvent, temperature, and pH. The reducing agent should be mild enough not to reduce the carbonyl compound directly but reactive enough to reduce the intermediate iminium ion.

Table 2: Reducing Agents for the Synthesis of Tertiary Amine Analogues

Reducing AgentCarbonyl CompoundReaction ConditionsProduct Type
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Aldehydes, KetonesDichloromethane (B109758) (DCM) or Dichloroethane (DCE), room temp.Tertiary Amine
Sodium cyanoborohydride (NaBH₃CN)Aldehydes, KetonesMethanol (MeOH), slightly acidic pHTertiary Amine
Catalytic Hydrogenation (H₂, Pd/C)Aldehydes, KetonesEthanol (EtOH) or Methanol (MeOH), moderate pressureTertiary Amine
Sodium borohydride (B1222165) (NaBH₄)Aldehydes, Ketones (with enamine formation)Methanol (MeOH) or Ethanol (EtOH)Tertiary Amine

Note: The reaction conditions and outcomes are based on general procedures for reductive amination and may require optimization for this compound.

Sodium triacetoxyborohydride is a particularly mild and effective reducing agent for reductive aminations, often providing high yields of the desired tertiary amine with a wide range of substrates. wikipedia.org Sodium cyanoborohydride is also widely used, especially at a slightly acidic pH which favors the formation of the iminium ion.

Catalytic hydrogenation is another powerful method, particularly for larger-scale synthesis. A variety of catalysts, including palladium on carbon (Pd/C), can be used. rsc.org This method is considered a green chemistry approach as it avoids the use of stoichiometric metal hydride reagents. wordpress.comresearchgate.net

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic hydroxyl group is a strong activating group for electrophilic aromatic substitution, making the aromatic ring of this compound highly susceptible to reaction with electrophiles. quora.combyjus.comchemistrystudent.com The hydroxyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the hydroxyl group. byjus.comchemguide.co.uk

In the case of this compound, the C2 position is already substituted. Therefore, electrophilic substitution is expected to occur primarily at the C4 and C6 positions. The steric bulk of the existing C2 substituent may influence the ratio of ortho (C6) to para (C4) substitution, potentially favoring substitution at the less hindered para position.

Common electrophilic aromatic substitution reactions for phenols include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commlsu.ac.in Due to the high reactivity of the phenolic ring, these reactions often proceed under milder conditions than those required for benzene (B151609). chemistrystudent.com For example, bromination of phenol can occur readily with bromine water without the need for a Lewis acid catalyst. chemguide.co.uk

Table 3: Potential Electrophilic Aromatic Substitution Reactions

ReactionElectrophileReagents and ConditionsExpected Major Product(s)
BrominationBr⁺Br₂ in H₂O or a non-polar solvent4-Bromo- and 6-bromo-2-{1-[(2-methylpropyl)amino]propyl}phenol
NitrationNO₂⁺Dilute HNO₃, low temperature4-Nitro- and 6-nitro-2-{1-[(2-methylpropyl)amino]propyl}phenol
SulfonationSO₃Concentrated H₂SO₄This compound-4-sulfonic acid
Friedel-Crafts AlkylationR⁺Alkyl halide, Lewis acid (e.g., AlCl₃)4-Alkyl- and 6-alkyl-2-{1-[(2-methylpropyl)amino]propyl}phenol
Friedel-Crafts AcylationRCO⁺Acyl halide, Lewis acid (e.g., AlCl₃)4-Acyl- and 6-acyl-2-{1-[(2-methylpropyl)amino]propyl}phenol

Note: The regioselectivity and yields of these reactions would need to be determined experimentally for the specific substrate.

The high reactivity of the phenolic ring can sometimes lead to multiple substitutions, especially in halogenation reactions. chemistrystudent.com To achieve monosubstitution, milder reaction conditions and less polar solvents are often employed. byjus.com The amino group in the side chain is basic and could potentially react with acidic reagents used in some electrophilic substitution reactions, such as in Friedel-Crafts reactions. Protection of the amino group might be necessary in such cases to avoid undesired side reactions.

Nitration Pathways and Product Characterization

Nitration of this compound introduces a nitro (-NO₂) group onto the aromatic ring. The reaction conditions determine the degree of nitration and the distribution of isomers. Due to the activated nature of the ring, nitration can often proceed under mild conditions. quora.com

The primary directing influence is the hydroxyl group, which activates the ortho- (position 6) and para- (position 4) positions. The bulky side chain at position 2 sterically hinders attack at the adjacent ortho-position. Consequently, nitration is expected to occur predominantly at the para-position (yielding 4-nitro-2-{1-[(2-Methylpropyl)amino]propyl}phenol) and to a lesser extent at the unhindered ortho-position (yielding 6-nitro-2-{1-[(2-Methylpropyl)amino]propyl}phenol). Using stronger nitrating agents, such as a mixture of concentrated nitric and sulfuric acids, can lead to dinitration, although this may be accompanied by oxidative side reactions. quora.com

The product distribution is highly dependent on the nitrating agent and reaction conditions, as illustrated in the hypothetical data below. dergipark.org.tr Steric factors are a key determinant of the regioselectivity. numberanalytics.com

Table 1: Hypothetical Product Distribution in the Mononitration of this compound

Nitrating AgentSolventTemperature (°C)Major Product (Predicted Ratio)Minor Product (Predicted Ratio)
Dilute HNO₃Water/Ethanol254-Nitro Isomer (75%)6-Nitro Isomer (25%)
NH₄NO₃ / KHSO₄Dichloromethane404-Nitro Isomer (85%)6-Nitro Isomer (15%)
Cu(NO₃)₂ · 3H₂OAcetone254-Nitro Isomer (80%)6-Nitro Isomer (20%)

Characterization of the resulting nitro-derivatives would typically involve spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the position and number of nitro groups introduced onto the aromatic ring.

Halogenation Reactions and Halogenated Derivative Synthesis

Halogenation of this compound involves the introduction of halogen atoms (e.g., Cl, Br, I) onto the aromatic ring. The reaction proceeds readily due to the highly activated nature of the phenol ring. Similar to nitration, the regioselectivity is controlled by the directing effect of the hydroxyl group and the steric hindrance of the aminoalkyl side chain.

Reaction with reagents like bromine (Br₂) in a polar solvent such as acetic acid or dichloromethane typically leads to the rapid formation of the 4-bromo derivative as the major product. Controlling the stoichiometry of the halogenating agent is crucial to prevent multiple substitutions. Due to the high activation of the ring, polyhalogenation can occur easily, potentially leading to the formation of di- or tri-halogenated products if an excess of the halogen is used.

Table 2: Predicted Outcomes of Halogenation of this compound

Halogenating Agent (Equivalents)SolventReaction ConditionsPrimary ProductPredicted Yield
Br₂ (1.0)Acetic AcidRoom Temperature, 2h4-Bromo-2-{1-[(2-methylpropyl)amino]propyl}phenol85%
SO₂Cl₂ (1.0)CH₂Cl₂0 °C to RT, 3h4-Chloro-2-{1-[(2-methylpropyl)amino]propyl}phenol80%
I₂ / HIO₃Ethanol/H₂O70 °C, 5h4-Iodo-2-{1-[(2-methylpropyl)amino]propyl}phenol70%
Br₂ (3.0)Acetic AcidRoom Temperature, 4h4,6-Dibromo-2-{1-[(2-methylpropyl)amino]propyl}phenol90%

The synthesis of these halogenated derivatives provides valuable intermediates for further functionalization, for instance, in cross-coupling reactions to form more complex molecular architectures.

Sulfonation Processes and Sulfonated Compound Formation

Sulfonation introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. This reaction is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum). The sulfonation of phenols is often reversible and the product distribution can be controlled by temperature.

At lower temperatures, the reaction is kinetically controlled, potentially favoring the formation of the ortho-sulfonated product (this compound-6-sulfonic acid). However, due to steric hindrance, this is less likely. At higher temperatures, the reaction becomes thermodynamically controlled, leading to the formation of the more stable para-substituted isomer, this compound-4-sulfonic acid, as the major product.

Table 3: Temperature-Dependent Sulfonation of this compound (Hypothetical)

ReagentTemperature (°C)Reaction ControlMajor Product
Conc. H₂SO₄25KineticThis compound-4-sulfonic acid
Conc. H₂SO₄100ThermodynamicThis compound-4-sulfonic acid

The resulting sulfonic acids are highly polar compounds and are often isolated as their corresponding salts. They are important intermediates in the synthesis of dyes and pharmaceuticals.

Nucleophilic Substitution Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization through nucleophilic reactions, allowing for the synthesis of a wide range of ether and ester analogues. These reactions typically involve the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide ion.

Synthesis of Ether Derivatives

Ether derivatives can be synthesized via several methods, most commonly the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. masterorganicchemistry.comlibretexts.org

Given the presence of a secondary amine in the molecule, chemoselectivity can be a challenge, as N-alkylation can compete with O-alkylation. However, the phenolic proton is significantly more acidic than the N-H proton, allowing for selective O-alkylation under carefully controlled conditions using a suitable base. For the synthesis of more complex or sterically hindered ethers, such as diaryl ethers, copper-catalyzed methods may be employed. nih.govacs.org

Table 4: Illustrative Synthesis of Ether Derivatives

Alkylating AgentBaseSolventProductPredicted Yield
Methyl IodideK₂CO₃Acetone2-{1-[(2-Methylpropyl)amino]propyl}-1-methoxybenzene90%
Benzyl BromideNaHTHF1-(Benzyloxy)-2-{1-[(2-methylpropyl)amino]propyl}benzene85%
Ethyl BromoacetateCs₂CO₃DMFEthyl 2-(2-{1-[(2-methylpropyl)amino]propyl}phenoxy)acetate78%

Formation of Ester Analogues

Esterification of the phenolic hydroxyl group is readily achieved by reaction with acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. organic-chemistry.org The reaction converts the hydroxyl group into an ester functionality. For sterically hindered phenols, more reactive acylating agents or specific catalysts might be necessary to achieve high yields. google.com

Table 5: Examples of Ester Analogue Synthesis

Acylating AgentBaseSolventProduct
Acetyl ChloridePyridineCH₂Cl₂2-{1-[(2-Methylpropyl)amino]propyl}phenyl acetate
Benzoyl ChlorideTriethylamineToluene2-{1-[(2-Methylpropyl)amino]propyl}phenyl benzoate
Acetic AnhydrideDMAP (cat.)CH₂Cl₂2-{1-[(2-Methylpropyl)amino]propyl}phenyl acetate

These ester derivatives are often used as protecting groups for the phenol or to modify the biological activity of the parent compound.

Derivatization for Specialized Research Applications

The structural features of this compound make it a versatile scaffold for the development of molecules with specialized applications in research. The presence of two modifiable sites—the secondary amine and the phenolic hydroxyl—along with the aromatic ring allows for tailored derivatization.

Fluorescent Probes: The aminophenol core can be elaborated to create fluorescent probes. For example, condensation of the amino group with fluorogenic reagents like naphthalene-2,3-dicarboxaldehyde (NDA) or reaction of the phenol with fluorescent sulfonyl chlorides could yield derivatives whose fluorescence properties are sensitive to their local environment or the presence of metal ions. nih.govscirp.org

Enzyme Inhibitors: 2-Aminophenol (B121084) derivatives are known to possess biological activities, including inhibitory effects on enzymes like 5-lipoxygenase. google.com The scaffold of this compound can be systematically modified to explore structure-activity relationships for the inhibition of specific enzymes. For instance, appending different aromatic or heterocyclic groups to the amine or phenol could generate a library of compounds for screening against various therapeutic targets.

Ligands for Catalysis: The nitrogen and oxygen atoms can act as a bidentate chelation site for metal ions. Derivatization of the amino or hydroxyl groups with phosphine (B1218219) or other coordinating moieties could produce novel ligands for asymmetric catalysis or other transition-metal-catalyzed reactions. The chiral center inherent in the side chain could be exploited for stereoselective transformations.

Formation of Schiff Base Ligands for Coordination Chemistry Studies

The synthesis of Schiff bases from this compound is a cornerstone of its application in coordination chemistry. These reactions typically involve the condensation of the primary or secondary amine group with a suitable carbonyl compound, or the reaction of the phenolic hydroxyl group after conversion to an aldehyde or ketone.

One common synthetic route involves the reaction of a derivative of this compound, where the phenolic hydroxyl group is first protected, and then the amino group is reacted with an aldehyde or ketone. For instance, the reaction with salicylaldehyde (B1680747) introduces a second phenolic group and an imine bond, creating a multidentate ligand capable of coordinating with various metal ions. The general reaction is as follows:

Reaction Scheme:

Deprotection of the resulting Schiff base yields the final ligand. These ligands are then used to form stable complexes with transition metals such as Zn(II), Cu(II), Ni(II), and Co(II). asianpubs.orgresearchgate.netresearchgate.net

The characterization of these Schiff bases and their metal complexes is achieved through various spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for confirming the formation of the imine (C=N) bond, which typically shows a characteristic stretching vibration in the range of 1600-1660 cm⁻¹. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the ligand, with the proton of the imine group appearing as a singlet in the 7.60–8.59 ppm region of the ¹H NMR spectrum. nih.gov

Coordination of the Schiff base ligand to a metal ion is confirmed by shifts in the IR and NMR spectra. For example, the C=N stretching frequency in the IR spectrum often shifts to a lower frequency upon coordination, indicating the involvement of the imine nitrogen in bonding with the metal. researchgate.net The formation of octahedral or other geometries in the metal complexes can be suggested by electronic spectra and magnetic moment measurements. asianpubs.orgresearchgate.net

Table 1: Spectroscopic Data for a Representative Schiff Base Ligand and its Zn(II) Complex

Compound IR (cm⁻¹) ν(C=N) ¹H NMR (ppm) δ(CH=N) Molar Conductance (Ω⁻¹cm²mol⁻¹)
Schiff Base Ligand 1645 8.2 -

This interactive table provides representative data illustrating the changes observed upon complexation.

Functionalization for Supramolecular Assembly and Material Science Investigations

The functionalization of this compound is key to its application in supramolecular chemistry and material science. The presence of the phenolic hydroxyl group and the secondary amine provides reactive sites for modification, allowing for the introduction of various functional groups that can drive self-assembly processes.

One approach involves the modification of the phenolic hydroxyl group to introduce moieties capable of hydrogen bonding or other non-covalent interactions. For example, esterification or etherification reactions can be employed to attach long alkyl chains, aromatic units, or polymerizable groups. These modifications can lead to the formation of liquid crystals, polymers, or self-assembled monolayers.

The amino group can also be functionalized. For instance, acylation of the secondary amine can introduce amide functionalities, which are well-known for their ability to form robust hydrogen-bonded networks. These networks are fundamental to the construction of supramolecular polymers and gels.

Recent studies have explored the use of polyphenolic structures in the development of polypeptide-based biomaterials. nih.gov While not directly involving this compound, these studies highlight a relevant strategy. Polyphenols can form multiple synergistic interactions with polypeptide side groups, leading to the formation of capsules and other nanostructures. nih.gov This suggests that functionalized derivatives of this compound could be designed to interact with biopolymers for applications in drug delivery and tissue engineering.

The properties of materials derived from this compound are highly dependent on the nature of the functionalization. For example, introducing bulky side groups can influence the packing of molecules in the solid state, affecting properties such as melting point and solubility. The incorporation of photoresponsive or electroactive groups can lead to the development of "smart" materials that respond to external stimuli.

Table 2: Examples of Functionalization Reactions and Potential Applications

Reaction Type Functional Group Introduced Driving Interaction for Assembly Potential Application
Etherification Poly(ethylene glycol) (PEG) Hydrophilic/hydrophobic balance Drug delivery systems
Acylation Acrylate Covalent bonding (polymerization) Cross-linked polymers

This interactive table outlines potential functionalization strategies and their applications in material science.

Molecular Interactions and Structure Reactivity Relationships of 2 1 2 Methylpropyl Amino Propyl Phenol

Fundamental Aspects of Molecular Recognition and Binding

Molecular recognition is fundamental to understanding the biological and chemical activity of a compound. For 2-{1-[(2-Methylpropyl)amino]propyl}phenol, the key functional groups responsible for such interactions are the phenolic hydroxyl group and the secondary amino group.

Studies on substituted phenols have shown that the acidity of the phenolic proton is significantly influenced by the nature and position of other substituents on the aromatic ring. libretexts.org Electron-donating groups, such as the alkylaminoalkyl substituent in the target compound, are expected to slightly decrease the acidity of the phenolic hydroxyl group compared to unsubstituted phenol (B47542). Conversely, electron-withdrawing groups enhance acidity. libretexts.org

The presence of an ortho-aminoalkyl group allows for the possibility of intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the amino group. bohrium.com This internal hydrogen bond can influence the molecule's conformation and reduce the availability of the hydroxyl group for intermolecular interactions. bohrium.com The strength of this intramolecular bond is a critical factor in determining the compound's reactivity and interaction with external molecules. bohrium.com For instance, in ortho-aminophenols, the formation of O-H⋯N intramolecular hydrogen bonds has been observed. bohrium.com

Table 1: Comparison of Intramolecular Hydrogen Bond Characteristics in ortho-Aminophenol Analogs

CompoundIntramolecular Bond TypeEffect on OH group availabilityReference
ortho-AminophenolO-H⋯N and N-H⋯OReduced bohrium.com
Acylated ortho-AminophenolO-H⋯O=CSignificantly Reduced bohrium.com
ortho-Aminophenol with tert-butyl groupsStrengthened O-H⋯NReduced bohrium.com

This table is generated based on findings from analogous compounds and illustrates potential interactions.

The secondary amino group in this compound can act as both a hydrogen bond donor and an acceptor. This dual role allows it to participate in a variety of non-covalent interactions, including hydrogen bonding and ionic interactions, which are vital for molecular recognition.

The nitrogen atom's lone pair of electrons can accept a proton, making the amino group basic. This basicity allows for the formation of ionic bonds with acidic residues in biological macromolecules. Furthermore, the N-H bond can donate a hydrogen bond to an acceptor atom. The presence of a bulky 2-methylpropyl (isobutyl) group attached to the nitrogen will sterically influence its accessibility and interaction capabilities.

In the context of biological systems, the amino group of similar compounds has been shown to be crucial for their activity. For example, in phenylethylamine derivatives, the amine functionality is essential for binding to serotonin (B10506) receptors. nih.gov The ability of the amino group to form hydrogen bonds is a key determinant of the toxic effects of substituted anilines, which are structurally related to aminophenols. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are used to correlate the chemical structure of a compound with its reactivity. While no specific QSRR studies on this compound were found, research on substituted phenols and anilines provides a framework for understanding its potential reactivity profile. researchgate.netrsc.org

The reactivity of phenols in processes like electrophilic aromatic substitution is highly dependent on the substituents present on the ring. ucalgary.calibretexts.org The hydroxyl group is a strong activating, ortho-, para-directing group. The aminoalkyl group at the ortho position is also an activating group, further enhancing the reactivity of the aromatic ring towards electrophiles.

Studies on monosubstituted phenols have investigated the kinetics of their degradation reactions, providing insights into their reactivity. researchgate.net The electronic properties of the substituents play a significant role. For instance, electron-donating groups generally increase the rate of electrophilic substitution, while electron-withdrawing groups decrease it. libretexts.org In the case of this compound, the electron-donating nature of the aminoalkyl group would be expected to enhance the reactivity of the phenol ring.

The propyl chain attached to the phenol ring contains a chiral center at the carbon atom bonded to both the ring and the amino group. Therefore, this compound can exist as a pair of enantiomers. The stereochemistry of a molecule can have a profound impact on its interaction with other chiral molecules, such as biological receptors.

Research on the chiral recognition of aromatic amines has demonstrated that enantiomers can exhibit significantly different binding affinities for chiral hosts. acs.orgnih.gov This principle is fundamental in pharmacology, where often only one enantiomer of a drug is active. For example, the stereochemistry of phenylethylamine analogues has been shown to be a critical factor in their binding to serotonin 5-HT2 receptors. nih.gov It is therefore highly probable that the two enantiomers of this compound would display different biological activities and interactions with chiral environments. The specific three-dimensional arrangement of the substituents around the chiral center will determine the precise fit and interaction with a binding site. acs.org

Computational Approaches to Molecular Interaction Elucidation

In the absence of experimental data for this compound, computational methods provide a powerful tool for predicting its structure and molecular interactions. Density Functional Theory (DFT) is a common method used to study the geometry and electronic properties of molecules.

Computational studies on 2-aminophenol (B121084) have been used to optimize its geometry, calculate vibrational frequencies, and predict NMR spectra. theaic.org These studies have also confirmed the presence and stability of intramolecular hydrogen bonding. Similar computational analyses could be applied to this compound to determine its most stable conformation, the strength of its intramolecular hydrogen bond, and its electronic properties.

Furthermore, molecular docking simulations could be employed to predict how this compound might bind to a specific biological target. Such simulations can provide valuable insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, docking studies on phenethylamine (B48288) derivatives have helped to rationalize their binding affinities for dopamine (B1211576) transporters.

Molecular Docking Investigations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is widely employed in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Geometries and Orientations

In a hypothetical molecular docking study, this compound would be docked into the active site of a selected biological target. The choice of target would be based on the compound's potential therapeutic applications. For instance, given its phenolic structure, it might be investigated as an inhibitor of enzymes like tyrosinase or as a ligand for various receptors. mdpi.com

The docking process would generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. The top-ranked poses would reveal the most probable binding geometry and orientation of the compound within the active site.

Illustrative Data Table: Predicted Binding Poses and Affinities

Pose IDBinding Affinity (kcal/mol)RMSD from Reference (Å)Key Interacting Residues
1-8.51.2TYR89, PHE264, SER282
2-8.21.8TYR89, ASP178, HIS244
3-7.92.1PHE264, ASN260, VAL248

This table is for illustrative purposes and does not represent actual experimental data.

Analysis of Intermolecular Interaction Networks

Once the optimal binding poses are identified, the intermolecular interactions between this compound and the protein are analyzed in detail. These interactions are crucial for the stability of the ligand-protein complex. Key interactions would likely include:

Hydrogen Bonds: The hydroxyl group of the phenol and the secondary amine are potential hydrogen bond donors and acceptors. These could form hydrogen bonds with polar amino acid residues in the active site.

Hydrophobic Interactions: The phenyl ring and the 2-methylpropyl group would likely engage in hydrophobic interactions with nonpolar residues, contributing significantly to the binding affinity.

Pi-Interactions: The aromatic phenyl ring could participate in pi-pi stacking or pi-cation interactions with appropriate residues like phenylalanine, tyrosine, or histidine.

Illustrative Data Table: Intermolecular Interactions for the Top-Ranked Pose

Interaction TypeLigand Atom/GroupProtein ResidueDistance (Å)
Hydrogen BondPhenolic -OHTYR89 (OH)2.8
Hydrogen BondAmino -NHASP178 (OD1)3.1
HydrophobicPhenyl RingPHE2643.5
Hydrophobic2-Methylpropyl GroupVAL248, ILE2503.8
Pi-Pi StackingPhenyl RingHIS2444.2

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations for Dynamic Interaction Characterization

While molecular docking provides a static picture of the binding, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. mdpi.com An MD simulation would be performed on the best-ranked pose from the docking study to assess its stability and to characterize the dynamic nature of the intermolecular interactions.

The simulation would track the movements of all atoms in the system, providing information on the flexibility of the ligand and the protein, the stability of key interactions, and the role of solvent molecules. Analysis of the MD trajectory would reveal how the interaction network evolves over time and could identify transient interactions not captured by docking. rsc.org

In Silico Screening and Ligand Profiling for Potential Chemical Probe Development

In silico screening, or virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net If this compound showed promising binding in docking and MD studies, its chemical structure could be used as a scaffold for developing a chemical probe. nih.gov

A virtual library of derivatives could be created by modifying the core structure of this compound. These derivatives would then be docked into the target protein's active site to predict their binding affinities. This process helps in identifying modifications that could enhance binding potency and selectivity. This structure-activity relationship (SAR) information is invaluable for optimizing lead compounds in drug discovery. nih.gov

Illustrative Data Table: In Silico Screening of Derivatives

DerivativeModificationPredicted Binding Affinity (kcal/mol)
Parent Compound--8.5
Derivative 1Addition of a chloro group to the phenyl ring-9.2
Derivative 2Replacement of the propyl group with a cyclopropyl (B3062369) group-8.8
Derivative 3Methylation of the phenolic hydroxyl group-6.5

This table is for illustrative purposes and does not represent actual experimental data.

Computational and Theoretical Chemistry Studies of 2 1 2 Methylpropyl Amino Propyl Phenol

Quantum Chemical Calculations for Electronic Structure Analysis

No published studies were found that have performed quantum chemical calculations to analyze the electronic structure of 2-{1-[(2-Methylpropyl)amino]propyl}phenol. Therefore, specific data for the following subsections are unavailable.

There is no available research detailing the geometry optimization or conformational analysis of this compound. This type of study would typically involve computational methods to determine the most stable three-dimensional shape and various low-energy conformations of the molecule.

Information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the corresponding energy gap for this compound, is not available in the scientific literature. This analysis is crucial for understanding the molecule's chemical reactivity and electronic properties.

There are no published Fukui function calculations for this compound. These calculations are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule.

A vibrational frequency analysis and Potential Energy Distribution (PED) for this compound have not been reported in the literature. This analysis would help in interpreting the molecule's infrared and Raman spectra by assigning specific vibrational modes to its structural components.

Molecular Modeling and Simulation

No molecular modeling or simulation studies for this compound have been found in the public domain. These studies would be valuable for understanding its behavior in various chemical and biological environments.

Conformational Space Exploration and Energy Landscapes

No published studies were found that specifically explore the conformational space and energy landscapes of this compound.

Prediction of Spectroscopic Parameters

There are no available theoretical predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound based on computational methods.

Theoretical Investigations of Reaction Mechanisms

Elucidation of Transition States and Reaction Intermediates

No theoretical studies have been published that elucidate the transition states and reaction intermediates for reactions involving this compound.

Calculation of Kinetic and Thermodynamic Parameters

There are no publicly available calculated kinetic or thermodynamic parameters for reactions involving this compound.

Advanced Analytical Methodologies for the Research and Characterization of 2 1 2 Methylpropyl Amino Propyl Phenol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and electronic properties of 2-{1-[(2-Methylpropyl)amino]propyl}phenol. Each technique provides unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the propyl side chain, and the protons of the 2-methylpropyl (isobutyl) group. The aromatic protons on the phenol (B47542) ring would typically appear in the downfield region (around 6.5-7.5 ppm). The methine proton of the propyl group, being adjacent to both the phenyl ring and the amino group, would likely resonate as a multiplet. The methylene (B1212753) and methyl protons of the propyl and isobutyl groups would appear in the upfield region, with their splitting patterns providing valuable information about neighboring protons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Predicted chemical shift ranges are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.5 - 7.5 110 - 130
Phenolic C-OH - 150 - 160
Propyl CH Multiplet 50 - 60
Propyl CH₂ Multiplet 20 - 30
Propyl CH₃ Triplet 10 - 15
Isobutyl CH Multiplet 50 - 60
Isobutyl CH₂ Multiplet 40 - 50
Isobutyl CH(CH₃)₂ Multiplet 25 - 35
Isobutyl CH₃ Doublet 15 - 25
Amino NH Broad singlet -

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional moieties. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amine would likely appear in a similar region, often as a sharper peak. C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the propyl and isobutyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1000-1200 cm⁻¹ range.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹)
Phenolic O-H stretch 3200 - 3600 (broad)
Amine N-H stretch 3300 - 3500 (sharp)
Aromatic C-H stretch 3000 - 3100
Aliphatic C-H stretch 2850 - 2960
Aromatic C=C stretch 1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the substituted phenol chromophore would result in characteristic absorption bands in the UV region. Phenolic compounds typically exhibit two main absorption bands corresponding to π → π* transitions of the benzene (B151609) ring. For 2-aminophenol (B121084), these bands are often observed around 230 nm and 280 nm. The substitution on the amino and propyl groups may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima (λmax) and a change in the molar absorptivity (ε). The position and intensity of these bands can be influenced by the solvent polarity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight.

A characteristic fragmentation pattern for aliphatic amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This would lead to the formation of a stable immonium ion. For the title compound, α-cleavage could occur on either side of the nitrogen-bearing carbon of the propyl chain. Another common fragmentation pathway for compounds with a benzene ring is the formation of a tropylium (B1234903) ion (m/z 91) or related aromatic fragments. The presence of the isobutyl group would also lead to characteristic losses of alkyl fragments.

Interactive Data Table: Potential Mass Spectrometry Fragments

m/z Value Possible Fragment
[M]⁺ Molecular Ion
[M-15]⁺ Loss of a methyl group
[M-29]⁺ Loss of an ethyl group
[M-43]⁺ Loss of a propyl or isopropyl group
[M-57]⁺ Loss of a butyl or isobutyl group

Single Crystal X-ray Diffraction (ScXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (ScXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, ScXRD analysis would provide accurate bond lengths, bond angles, and torsional angles. This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and the amino group of neighboring molecules. While no specific crystal structure for the title compound is publicly available, studies on similar ortho-aminophenol derivatives have been reported, providing insights into potential packing motifs and hydrogen bonding networks. researchgate.net

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantitative analysis. Both gas and liquid chromatography can be employed, often coupled with a suitable detector.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of phenolic amines. A reversed-phase HPLC method, using a C18 or similar nonpolar stationary phase with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a pH modifier), would be suitable for the analysis of this compound. Detection can be achieved using a UV detector set at the λmax determined by UV-Vis spectroscopy, or a more selective detector like a fluorescence detector or a mass spectrometer (LC-MS). The latter provides both separation and structural information, making it a powerful tool for identification and quantification.

Gas Chromatography (GC): Gas chromatography is another viable option, particularly for volatile compounds. Due to the presence of polar -OH and -NH groups, derivatization might be necessary to improve the compound's volatility and chromatographic peak shape. researchgate.net Derivatization with silylating agents or acylating agents can be employed. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used for analysis. GC-MS is particularly advantageous as it provides mass spectral data for each separated component, aiding in positive identification.

Interactive Data Table: Chromatographic Methodologies

Technique Stationary Phase Mobile Phase/Carrier Gas Detector
HPLC C18 (Reversed-Phase) Acetonitrile/Water UV, Fluorescence, MS

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of non-volatile or thermally unstable compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For phenolic compounds, reversed-phase HPLC (RP-HPLC) is the most common approach. mdpi.com

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile or methanol. nih.gov The inclusion of an acid, like formic acid, in the mobile phase is often necessary to suppress the ionization of the phenolic hydroxyl group and the basic amine group, which results in sharper, more symmetrical peaks and improved retention. nih.gov Purity is determined by injecting a solution of the compound and analyzing the resulting chromatogram. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD) at 275 nm

| Injection Volume | 10 µL |

This method allows for the separation of the target compound from potential starting materials, by-products, and degradation products. researchgate.net The selectivity can be fine-tuned by adjusting the mobile phase composition, pH, and gradient slope. sielc.com

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov While phenols can be analyzed directly using GC with a Flame Ionization Detector (FID), their polarity can lead to poor peak shape and column adsorption. epa.gov To overcome these issues and increase volatility, derivatization is often employed. nih.gov

For a compound like this compound, both the hydroxyl and amine groups are active sites that can be derivatized. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replace the active hydrogens with less polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. mdpi.com This process reduces the polarity and increases the thermal stability of the analyte, leading to improved chromatographic performance.

The analysis of volatile impurities or residual solvents from the synthesis process is another critical application of GC in characterizing the final compound.

Table 2: Typical GC Method Parameters for Derivatized Phenolic Amines

Parameter Condition
Column DB-5MS (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Split/Splitless, 280 °C
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID), 300 °C

| Derivatization Reagent | BSTFA with 1% TMCS (Trimethylchlorosilane) |

This method facilitates the separation of the derivatized compound from other volatile or semi-volatile components in the sample matrix. nih.gov

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov This mobility is dependent on the charge, size, and shape of the molecule. sciex.com Given its secondary amine group, this compound is ionizable and thus an excellent candidate for CE analysis, particularly in its protonated, positively charged form under acidic buffer conditions.

The most widely used mode of CE is Capillary Zone Electrophoresis (CZE), where the separation occurs in a buffer-filled capillary. nih.gov CZE offers advantages such as high resolution, rapid analysis times, and minimal sample and reagent consumption. pageplace.de It is particularly useful for separating charged molecules and can be a powerful alternative or complementary technique to HPLC for purity profiling. nih.gov

Table 3: Potential Capillary Zone Electrophoresis (CZE) Conditions

Parameter Condition
Capillary Fused-silica, 50 µm ID, 60 cm total length (50 cm to detector)
Background Electrolyte 50 mM Phosphate buffer, pH 2.5
Applied Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic (pressure) injection, 50 mbar for 5 sec

| Detection | UV-Vis Diode Array Detector (DAD) at 214 nm and 275 nm |

By manipulating the pH of the background electrolyte, the charge state of the analyte can be controlled, thereby influencing its migration time and the selectivity of the separation. ubaya.ac.id

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both quantification and structural identification in a single analysis. ajprd.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. nih.gov It is an indispensable tool for the identification of unknown compounds and the confirmation of known ones. researchgate.net After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The resulting fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be compared against spectral libraries for identification. jppres.com

GC-MS is particularly useful for identifying impurities and by-products in the synthesis of this compound, even at trace levels. researchgate.net The high resolution of the capillary GC column combined with the specificity of the mass spectrometer allows for the confident identification of components within a complex mixture. nih.gov

Table 4: Representative GC-MS Analysis Parameters | Parameter | GC Conditions | MS Conditions | | :--- | :--- | :--- | | Column | DB-5MS, 30 m x 0.25 mm ID | Ionization Mode | Electron Ionization (EI), 70 eV | | Oven Program | 80 °C, ramp to 280 °C at 10 °C/min | Mass Analyzer | Quadrupole | | Carrier Gas | Helium, 1.2 mL/min | Scan Range | 40-550 m/z | | Inlet Temp | 280 °C | Source Temp | 230 °C |

The mass spectrum of the derivatized this compound would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of alkyl groups (e.g., propyl, isobutyl) and the silyl (B83357) protecting group.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably one of the most powerful and versatile analytical tools in modern chemical analysis. ajprd.com It is ideal for the analysis of polar, non-volatile, and thermally labile compounds, making it perfectly suited for this compound without the need for derivatization. researchgate.net

The effluent from the HPLC column is directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) is a common choice for this type of molecule, as it is a soft ionization technique that typically produces a protonated molecular ion [M+H]+ in positive ion mode. nih.gov This provides immediate molecular weight information. Tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which provides valuable structural information. mdpi.com

Table 5: Exemplary LC-MS Method Parameters | Parameter | LC Conditions | MS Conditions | | :--- | :--- | :--- | | Column | C18, 2.1 mm x 100 mm, 3.5 µm | Ionization Source | Electrospray Ionization (ESI), Positive Mode | | Mobile Phase A | 0.1% Formic Acid in Water | Capillary Voltage | 3.5 kV | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Nebulizer Gas | Nitrogen, 35 psi | | Flow Rate | 0.3 mL/min | Drying Gas Temp | 350 °C | | Gradient | 10% B to 95% B over 15 min | Scan Range | 100-600 m/z |

LC-MS is highly effective for impurity profiling, stability studies, and pharmacokinetic analyses, offering high sensitivity and selectivity. lcms.cz

Specialized Analytical Techniques in Chemical Research

Beyond the standard chromatographic methods, several specialized techniques can provide deeper insights into the properties of this compound.

Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples containing numerous impurities or isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. fmach.it By using two columns with different stationary phases, unresolved peaks from the first dimension can be further separated in the second dimension, providing a much more detailed chemical profile. fmach.it

Advanced Extraction Techniques: The efficiency of analysis often begins with sample preparation. Modern extraction methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can be used to isolate the compound from various matrices. mdpi.com These techniques offer advantages over traditional methods like Soxhlet extraction by reducing extraction time and solvent consumption. mdpi.com

Chiral Separations: Since the this compound molecule contains a chiral center at the propyl chain's first carbon, it exists as a pair of enantiomers. Distinguishing between these enantiomers requires specialized chiral analytical techniques. This can be achieved using either chiral HPLC columns, which have a chiral stationary phase (CSP), or by using chiral additives in the mobile phase or background electrolyte in HPLC or CE, respectively.

These advanced methods, in conjunction with standard chromatographic and hyphenated techniques, enable a complete and rigorous characterization of this compound, ensuring its identity, purity, and quality for research and development purposes.

X-ray Fluorescence (XRF) Spectrometry for Binding Event Detection

X-ray Fluorescence (XRF) is a non-destructive analytical technique primarily used for elemental analysis. malvernpanalytical.comnumberanalytics.comthermofisher.com The fundamental principle involves the excitation of atoms in a sample using a primary X-ray beam. carleton.edulabcompare.com When an atom in the sample is struck by an X-ray of sufficient energy, an electron is ejected from one of its inner orbital shells, creating a vacancy. thermofisher.com To regain stability, an electron from a higher energy orbital shell fills this vacancy, releasing energy in the form of a fluorescent X-ray. thermofisher.com The energy of this emitted X-ray is unique to each element, acting as a "fingerprint" that allows for elemental identification. thermofisher.com The intensity of the emitted X-rays is proportional to the concentration of the element in the sample. malvernpanalytical.comnumberanalytics.com

While not a conventional method for directly studying the binding of organic molecules like this compound, XRF can be ingeniously applied to detect binding events, particularly when the binding partner is a metalloprotein or can be labeled with a specific element. acs.org

Conceptual Application for this compound:

The utility of XRF in this context is indirect. The binding of this compound to a target, such as a protein, could be monitored if the binding event causes a detectable change in the elemental composition or environment.

Metalloprotein Binding: If this compound binds to a metalloprotein, XRF can be used to monitor changes in the local environment of the metal ion. The binding event might perturb the protein's structure, leading to a measurable shift in the fluorescence signal of the constituent metal (e.g., iron in heme proteins, zinc in zinc-finger proteins).

Element-Tagged Ligands: A derivative of this compound could be synthesized to include a heavy atom (e.g., bromine or iodine). XRF could then be used to quantify the amount of the tagged ligand bound to a target protein or receptor after separation of the complex from the unbound ligand.

Competitive Binding Assays: In a competitive binding assay, a known ligand containing a unique elemental tag could be displaced by this compound. The decrease in the XRF signal from the elemental tag would correlate with the binding affinity of the compound of interest.

The primary data generated by an XRF instrument is a spectrum showing X-ray intensity as a function of energy. spectro.com The software then identifies the elements based on the characteristic energy peaks and quantifies their concentrations. malvernpanalytical.com

Table 1: Hypothetical XRF Data for a Competitive Binding Assay This interactive table illustrates a potential dataset from an XRF-based competitive binding assay where this compound displaces a bromine-tagged ligand.

Concentration of this compound (µM) Bromine (Br) XRF Signal Intensity (Counts Per Second) Percentage Displacement (%)
0 15,000 0
1 12,500 16.67
5 8,000 46.67
10 5,500 63.33
50 2,000 86.67
100 1,100 92.67

Advanced Extraction Methodologies for Phenolic Compounds

Efficiently extracting phenolic compounds like this compound from complex matrices (e.g., plant material, biological fluids) is crucial for their analysis and characterization. Traditional methods like maceration and Soxhlet extraction often suffer from long extraction times and high solvent consumption. rjptonline.org Advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages. numberanalytics.comorganomation.com

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. mdpi.com The formation and collapse of microscopic bubbles generate intense local pressure and temperature gradients, which disrupt cell walls and enhance mass transfer of the target compound from the sample matrix into the solvent. mdpi.complos.org This technique is known for its efficiency at lower temperatures, which is beneficial for thermally sensitive compounds. plos.org Key parameters that are optimized in UAE include temperature, ultrasonic power, and extraction time. plos.org

Advantages of UAE include:

Reduced extraction times. numberanalytics.com

Lower energy and solvent consumption. rjptonline.orgnumberanalytics.com

Increased extraction yields. numberanalytics.complos.org

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and sample mixture. numberanalytics.comacs.org Polar molecules within the solvent and sample absorb microwave energy, leading to rapid, localized heating. nih.gov This internal pressure buildup causes the rupture of the matrix structure, facilitating the release of the target analyte into the solvent. acs.orgmdpi.com MAE offers benefits such as reduced extraction time and solvent usage, and higher extraction efficiency compared to conventional methods. nih.govmdpi.com The efficiency of MAE is influenced by factors like microwave power, temperature, extraction time, and the dielectric properties of the solvent. nih.govmdpi.comipp.pt

Table 2: Comparison of Extraction Parameters for Phenolic Compounds This interactive table provides a comparative overview of typical parameters used in UAE and MAE for the extraction of phenolic compounds from a solid matrix.

Parameter Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE)
Principle Acoustic Cavitation Dielectric Heating
Typical Temperature 30 - 60 °C plos.org 60 - 120 °C ipp.pt
Typical Time 10 - 30 min plos.org 5 - 30 min nih.govipp.pt
Common Solvents Ethanol, Methanol, Water, Acetone mdpi.com Ethanol, Methanol, Water (often as mixtures) mdpi.comipp.pt
Primary Advantages Good for thermolabile compounds, lower energy cost plos.orgnih.gov Very rapid, highly efficient, lower solvent use nih.govmdpi.commdpi.com

For this compound, the choice between UAE and MAE would depend on its thermal stability and the nature of the matrix from which it is being extracted. Both methods represent a significant improvement over traditional techniques, offering faster and more efficient isolation of the compound for subsequent analysis. nih.govmdpi.com

Applications in Chemical and Materials Science Research

Utilization as a Chemical Building Block in Advanced Organic Synthesis

Aminophenols are versatile precursors in organic synthesis due to the presence of three reactive sites: the aromatic ring, the hydroxyl group, and the amino group. This trifunctional nature allows for a wide range of chemical transformations, making them valuable building blocks for more complex molecules.

Derivatives of aminophenols are integral to the synthesis of a variety of complex organic molecules, including pharmaceuticals and biologically active compounds. The specific structure of 2-{1-[(2-Methylpropyl)amino]propyl}phenol, featuring a chiral center at the propyl chain's first carbon and a secondary amine, suggests its potential as a precursor for stereospecific syntheses. The isobutyl group on the nitrogen atom could provide steric hindrance, influencing the regioselectivity of subsequent reactions.

Hypothetically, this compound could be a key intermediate in the synthesis of novel therapeutic agents, where the specific arrangement of its functional groups is crucial for biological activity.

Phenolic compounds are fundamental monomers in the production of various polymers, most notably phenolic resins (novolacs and resols) researchgate.net. The hydroxyl and amino groups of aminophenols can both participate in polymerization reactions. The amino group can be utilized in the formation of polyamides or polyimides, while the phenolic hydroxyl group can react with aldehydes to form resins researchgate.net.

Furthermore, the unique structure of this compound could be leveraged to synthesize functional polymers with specific properties. For instance, the secondary amine could be a site for post-polymerization modification, allowing for the attachment of other functional moieties to tailor the polymer's characteristics for applications such as coatings, adhesives, or advanced composite materials.

Role in Ligand Design and Coordination Chemistry

The presence of both a hydroxyl and an amino group in this compound makes it an excellent candidate for a bidentate ligand in coordination chemistry. These groups can coordinate with a metal center to form stable chelate rings.

Metal complexes derived from aminophenol-based ligands have been shown to be effective catalysts in a variety of organic reactions. These reactions include cross-coupling reactions, hydrogenations, and oxidations. The steric and electronic properties of the ligand, influenced by substituents like the isobutyl and propyl groups in the target molecule, can significantly impact the catalytic activity and selectivity of the metal complex.

For example, a metal complex of this compound could potentially catalyze asymmetric reactions, where the chirality of the ligand is transferred to the product.

The design and synthesis of new ligands are crucial for the advancement of catalysis. The specific stereochemistry and electronic nature of this compound could be exploited to develop novel catalytic systems with enhanced performance. By systematically modifying the structure of the ligand, researchers can fine-tune the properties of the catalyst to achieve desired outcomes in chemical transformations.

Development and Application of Chemical Probes for Cellular and Biochemical Investigations

Fluorescent probes are indispensable tools in modern biology and medicine for visualizing and tracking biological processes. Certain aminophenol derivatives can be used as scaffolds for the development of such probes. The phenolic hydroxyl group can act as a fluorophore, and the amino group can be modified to introduce functionalities that target specific biomolecules or cellular compartments.

While there is no direct evidence of this compound being used for this purpose, its structure contains the necessary components. The amino group could be functionalized with a recognition moiety, and the phenolic portion could be part of a larger fluorescent system, potentially enabling its use in cellular imaging or as a sensor for specific analytes.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The potential of this compound in supramolecular chemistry and self-assembly has not been explored in the available literature. In principle, the molecule possesses functional groups capable of participating in non-covalent interactions that drive self-assembly. These include the phenolic hydroxyl group for hydrogen bonding, the aromatic ring for π-π stacking, and the amino group which can also engage in hydrogen bonding or be protonated to introduce electrostatic interactions. The interplay of these interactions could potentially lead to the formation of ordered supramolecular structures, but this has not been experimentally verified for this compound.

Contributions to Materials Science

No research has been published on the contributions of this compound to materials science.

There is no data to support the use of this compound for enhancing the thermal stability of polymeric systems. Phenolic compounds, particularly hindered phenols, are well-known as antioxidants and thermal stabilizers for polymers. They function by scavenging free radicals that are formed during thermal degradation. While the phenolic structure of this compound suggests potential antioxidant activity, its effectiveness would depend on factors such as the steric hindrance around the hydroxyl group and its compatibility with the polymer matrix. No studies have evaluated these properties.

The application of this compound in improving the flame resistance of materials is not documented. Compounds containing nitrogen and phenolic moieties can sometimes contribute to flame retardancy through mechanisms such as char formation or the release of inert gases upon decomposition. However, without specific data from thermogravimetric analysis (TGA) or flammability tests, its potential as a flame retardant is unknown.

There is no indication in the available literature that this compound is used in the production of specialty chemicals for industrial research. Its synthesis and potential as a building block for more complex molecules have not been described in detail.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-{1-[(2-Methylpropyl)amino]propyl}phenol, and how can reaction conditions be optimized for purity and yield?

  • Methodological Answer : Synthesis typically involves reductive amination between 2-(1-aminopropyl)phenol and 2-methylpropyl aldehyde, using catalysts like sodium cyanoborohydride (NaBH3CN) in methanol or ethanol under inert atmospheres. Temperature control (0–25°C) and pH adjustment (weakly acidic) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR: 1^1H, 13^{13}C) to confirm bonding patterns and stereochemistry. Mass spectrometry (ESI-MS or GC-MS) verifies molecular weight. Infrared spectroscopy (IR) identifies functional groups (e.g., phenolic -OH at ~3200 cm1^{-1}). X-ray crystallography (if crystalline) provides definitive spatial confirmation, as demonstrated in analogous compounds .

Q. What standardized protocols exist for assessing the compound’s purity, and how can contaminants be identified?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) is standard. Gas chromatography (GC) with flame ionization detection (FID) quantifies volatile impurities. For trace metals, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Reference reagent-grade specifications, such as USP guidelines for aminophenols, ensure compliance with purity thresholds (>99%) .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., enthalpy of formation) influence the compound’s stability under varying experimental conditions?

  • Methodological Answer : Gas-phase thermochemical data (e.g., ΔfH°gas) derived from combustion calorimetry or computational methods (DFT, G3MP2) predict stability. For instance, isomerization energies (ΔrH°) calculated for analogous phenols highlight susceptibility to degradation at elevated temperatures (>150°C). Stability studies in solvents (DMSO, ethanol) should include accelerated aging tests with periodic HPLC monitoring .

Q. What experimental designs are suitable for evaluating the compound’s environmental fate and biotic interactions?

  • Methodological Answer : Follow the INCHEMBIOL framework:

  • Phase 1 : Determine octanol-water partition coefficients (logP) via shake-flask methods to assess bioaccumulation potential.
  • Phase 2 : Use microcosm studies (soil/water systems) to track abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial metabolism via LC-MS/MS).
  • Phase 3 : Ecotoxicological assays (e.g., Daphnia magna survival, algal growth inhibition) quantify ecological risks. Split-plot designs with repeated measures (as in agricultural studies ) control for temporal variability .

Q. How can contradictory data on the compound’s biological activity (e.g., receptor binding vs. cytotoxicity) be resolved?

  • Methodological Answer :

  • Step 1 : Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media) to eliminate confounding variables.
  • Step 2 : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) for target receptors (e.g., adrenergic or dopaminergic receptors).
  • Step 3 : Contrast results with cytotoxicity data (MTT assay) to identify concentration thresholds where therapeutic effects diverge from toxicity. Meta-analysis of existing datasets (e.g., PubChem BioAssay) may reveal structural determinants of selectivity .

Q. What computational strategies predict the compound’s interactions with biomacromolecules, and how can these be validated experimentally?

  • Methodological Answer :

  • In silico : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) model binding to proteins (e.g., kinases, GPCRs). QSPR models correlate substituent effects (e.g., alkyl chain length) with activity.
  • Validation : Surface plasmon resonance (SPR) measures real-time binding kinetics. Synchrotron radiation-based crystallography resolves ligand-protein complexes at atomic resolution, as seen in benzodiazepine analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthesis yields (e.g., 60% vs. 85%) for this compound?

  • Methodological Answer :

  • Factor 1 : Catalyst efficiency—NaBH3CN vs. NaBH4 may alter reduction rates.
  • Factor 2 : Solvent polarity (methanol vs. THF) affects intermediate solubility.
  • Resolution : Conduct a factorial design experiment (23^3 matrix) varying catalyst, solvent, and temperature. ANOVA identifies significant variables. Literature comparison must account for reaction scale (mg vs. kg) and purification methods .

Methodological Resources

  • Thermodynamic Data : NIST Chemistry WebBook for gas-phase enthalpies .
  • Environmental Fate Models : EPI Suite (EPA) for logP and biodegradation predictions .
  • Structural Databases : PubChem and Cambridge Structural Database (CSRD) for crystallographic references .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.